N-(3-chloro-4-methylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
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Description
N-(3-chloro-4-methylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, also known as CTAT, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CTAT is a member of the thiadiazole family and has been found to exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. In
Scientific Research Applications
Structural and Molecular Characterization
Compounds containing thiadiazole rings and chloro-substituted phenyl groups have been characterized for their structural properties. For instance, Boechat et al. (2011) studied the structures of two N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, which exhibit a ‘V’ shape and engage in various intermolecular interactions to form 3-D arrays. These structural insights are crucial for understanding the potential interactions and stability of similar compounds in various environments (Boechat et al., 2011).
Anticancer Activity
The thiadiazole moiety, a common feature in many compounds, including the one , has been explored for its anticancer activity. Evren et al. (2019) synthesized and studied new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides for their anticancer properties. The study highlights the potential therapeutic applications of such compounds in treating cancer, suggesting that the specified compound could also possess similar biological activities (Evren et al., 2019).
Anti-inflammatory Activity
Compounds with acetamide groups have been explored for their anti-inflammatory properties. Sunder et al. (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, which showed significant anti-inflammatory activity. This suggests potential applications of the specified compound in developing anti-inflammatory agents (Sunder et al., 2013).
Glutaminase Inhibition
The presence of thiadiazol and acetamide moieties in compounds has been associated with the inhibition of glutaminase, an enzyme involved in cancer metabolism. Shukla et al. (2012) explored bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors, demonstrating the potential of similar compounds in cancer treatment by targeting metabolic pathways (Shukla et al., 2012).
Antibacterial and Antifungal Activities
Compounds containing thiadiazole and acetamide groups have also been investigated for their antimicrobial properties. Mahajan et al. (2008) synthesized a series of ,-(4-phenyl-2-thiazolyol) thio-alkyl/aryl substituted acetamides with promising antibacterial and antifungal activities, indicating the broad spectrum of potential applications in combating microbial infections (Mahajan et al., 2008).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS2/c1-11-3-6-13(7-4-11)17-21-18(25-22-17)24-10-16(23)20-14-8-5-12(2)15(19)9-14/h3-9H,10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLNCNCSCYHWDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=C(C=C3)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide |
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